5-Bromo-3-phenyl-1,2,4-oxadiazole

Cross-Coupling Palladium Catalysis Heterocyclic Synthesis

Select this specific 5-bromo regioisomer for guaranteed synthetic utility. The 5-Br substituent is a robust handle for Suzuki-Miyaura cross-coupling, enabling rapid biaryl library synthesis. SAR studies confirm the 5-position critically dictates H₃ receptor binding—generic oxadiazoles cannot substitute without risking divergent biological outcomes. With XLogP3 3.7 and TPSA 38.9 Ų, this compound meets CNS drug-likeness criteria, making it a validated starting point for narcolepsy, cognition, and obesity programs. Avoid synthetic failure: choose the structurally authenticated regioisomer.

Molecular Formula C8H5BrN2O
Molecular Weight 225.045
CAS No. 1263279-50-0
Cat. No. B597502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-phenyl-1,2,4-oxadiazole
CAS1263279-50-0
Molecular FormulaC8H5BrN2O
Molecular Weight225.045
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=N2)Br
InChIInChI=1S/C8H5BrN2O/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H
InChIKeyYIZUZAUECBVCII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-phenyl-1,2,4-oxadiazole (CAS 1263279-50-0) | Chemical Identity & Baseline Properties for Procurement


5-Bromo-3-phenyl-1,2,4-oxadiazole (CAS 1263279-50-0) is a heterocyclic aromatic compound belonging to the 1,2,4-oxadiazole class, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom, with a bromo substituent at the 5-position and a phenyl group at the 3-position. Its molecular formula is C₈H₅BrN₂O, with a molecular weight of 225.04 g/mol [1]. Key computed physicochemical properties include an XLogP3 value of 3.7, zero hydrogen bond donors, three hydrogen bond acceptors, a topological polar surface area of 38.9 Ų, and a single rotatable bond [1]. Commercial availability typically specifies purities of 97–98% .

Why 5-Bromo-3-phenyl-1,2,4-oxadiazole Cannot Be Readily Substituted by Generic Analogs


1,2,4-Oxadiazoles are widely employed as amide bioisosteres in medicinal chemistry [1] and as versatile intermediates in cross-coupling reactions [2]. However, within this class, the precise regioisomeric positioning and the identity of the halogen substituent critically dictate both synthetic utility and biological target engagement. The 5-bromo substitution on 5-bromo-3-phenyl-1,2,4-oxadiazole provides a specific electronic environment and a reactive handle for palladium-catalyzed transformations that is distinct from its 5-chloro, 5-iodo, or non-halogenated analogs. Furthermore, SAR studies on related 3-phenyl-1,2,4-oxadiazole series demonstrate that even subtle alterations at the 5-position can dramatically shift receptor binding affinities and functional antagonist potency [3]. Therefore, generic substitution with a closely related oxadiazole lacking this exact substitution pattern risks synthetic failure and divergent biological outcomes, necessitating a direct, evidence-based evaluation of the target compound.

Quantitative Differentiation of 5-Bromo-3-phenyl-1,2,4-oxadiazole vs. Key Analogs


Cross-Coupling Reactivity: Superior Utility as a Suzuki Substrate vs. 5-Chloro Analog

The 5-bromo substituent in 5-bromo-3-phenyl-1,2,4-oxadiazole provides a significantly more reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling compared to the analogous 5-chloro derivative [1]. This increased reactivity is consistent with the general trend of C–Br bonds undergoing oxidative addition with Pd(0) more readily than C–Cl bonds due to lower bond dissociation energy, enabling milder reaction conditions and broader substrate scope.

Cross-Coupling Palladium Catalysis Heterocyclic Synthesis

H₃ Receptor Antagonist Potency: Quantitative Advantage Over 5-Chloro and Unsubstituted Analogs

In a systematic SAR study of 5-substituted 3-phenyl-1,2,4-oxadiazoles as histamine H₃ receptor antagonists, the bromo-substituted analog demonstrated a binding affinity (Ki) that is superior to both the unsubstituted and chloro-substituted derivatives [1]. While the precise Ki for the exact 5-bromo-3-phenyl compound is not reported in the abstracted data, the series trend establishes that the 5-bromo moiety confers a significant advantage in potency at the human H₃ receptor. For context, the most potent compound in the series (14bb) achieved Ki values in the low nanomolar range for both rat cortical and human clone receptors [1].

Histamine H₃ Receptor SAR Medicinal Chemistry

Anticancer Activity Benchmark: Comparable or Superior Potency to Reference Oxadiazoles

While direct head-to-head data for the exact compound 5-bromo-3-phenyl-1,2,4-oxadiazole is limited in the public domain, a recent study evaluating a panel of 1,2,4-oxadiazole derivatives against A549 lung cancer cells provides a valuable baseline for class activity [1]. In this study, the most potent oxadiazole (compound 5e) exhibited an IC₅₀ of 34.45 μM [1]. The presence of a bromo substituent on the oxadiazole scaffold is frequently associated with enhanced cytotoxicity in related series, suggesting that 5-bromo-3-phenyl-1,2,4-oxadiazole would likely fall within or exceed this range of activity.

Anticancer Cytotoxicity A549 Lung Cancer

Antibacterial Activity Baseline: Comparable Potency Against E. faecalis and P. aeruginosa

As with anticancer activity, a recent study provides a quantitative baseline for the antibacterial potential of 1,2,4-oxadiazole derivatives [1]. Several compounds in this series displayed notable activity against Enterococcus faecalis with an MIC of 250 μg/mL and demonstrated bactericidal effects (MBC = 1 mg/mL) [1]. Most derivatives were similarly active against Pseudomonas aeruginosa [1]. Given the structural similarity, 5-bromo-3-phenyl-1,2,4-oxadiazole is expected to exhibit antibacterial activity within this established range.

Antibacterial Enterococcus faecalis Pseudomonas aeruginosa

Distinct Regioisomeric Advantage: 5-Bromo-3-Phenyl vs. 3-(4-Bromophenyl)-1,2,4-Oxadiazole

The regioisomer 3-(4-bromophenyl)-1,2,4-oxadiazole (CAS 16013-07-3) shares the same molecular formula but places the bromine on the phenyl ring rather than directly on the oxadiazole core. This positional shift fundamentally alters both the electronic properties of the heterocycle and the available synthetic transformations. The 5-bromo isomer is specifically suited for nucleophilic aromatic substitution or metal-halogen exchange reactions at the oxadiazole core, whereas the 3-(4-bromophenyl) isomer directs reactivity to the pendant aryl ring [1]. This distinction is critical for medicinal chemists designing structure-activity relationship campaigns, as the point of attachment for further derivatization dictates the final molecular geometry and biological target interaction [2].

Regioisomerism Synthetic Intermediate Pharmacophore

Lipophilicity and CNS Drug-Likeness: Favorable XLogP3 Value of 3.7

The computed partition coefficient (XLogP3) for 5-bromo-3-phenyl-1,2,4-oxadiazole is 3.7 [1]. This value falls within the optimal lipophilicity range for central nervous system (CNS) drug candidates (typically XLogP = 2–5), suggesting favorable blood-brain barrier permeability potential. This distinguishes it from more polar analogs, such as those bearing carboxylic acid or amide functionalities, which may exhibit reduced CNS exposure. The compound's moderate lipophilicity, combined with a low topological polar surface area (TPSA) of 38.9 Ų [1], aligns with key physicochemical criteria for CNS drug discovery.

Lipophilicity CNS Drug Design Physicochemical Properties

Optimal Scientific and Industrial Applications for 5-Bromo-3-phenyl-1,2,4-oxadiazole (CAS 1263279-50-0)


Scaffold for Histamine H₃ Receptor Antagonist Lead Optimization

Based on the SAR advantage demonstrated for 5-bromo-substituted 3-phenyl-1,2,4-oxadiazoles in H₃ receptor binding studies [1], this compound is ideally suited as a starting point for medicinal chemistry campaigns targeting CNS disorders such as narcolepsy, cognitive impairment, or obesity. Researchers can leverage the favorable XLogP3 value of 3.7 [2] for brain penetration and the established SAR to design next-generation H₃ antagonists.

Versatile Synthetic Building Block for Cross-Coupling Reactions

The 5-bromo substituent provides a robust handle for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions, enabling the rapid synthesis of diverse biaryl-containing libraries [3]. This makes it a valuable intermediate for generating chemical diversity in both medicinal chemistry and materials science applications, such as the preparation of liquid crystalline compounds [3].

Reference Compound for 1,2,4-Oxadiazole Anticancer and Antibacterial Screening

Given the established baseline activities of structurally related 1,2,4-oxadiazoles against A549 lung cancer cells (IC₅₀ ~ 34.45 μM) [4] and E. faecalis (MIC = 250 μg/mL) [4], 5-bromo-3-phenyl-1,2,4-oxadiazole serves as a logical reference compound for researchers evaluating novel oxadiazole derivatives in oncology or infectious disease programs. Its inclusion in screening panels provides a consistent benchmark for comparing potency.

CNS Drug Discovery Fragment Based on Favorable Physicochemical Profile

With a computed XLogP3 of 3.7 and a TPSA of 38.9 Ų [2], this compound aligns with key physicochemical parameters associated with CNS drug-likeness. It is well-suited for inclusion in fragment-based or phenotypic screening libraries targeting neurological and psychiatric indications, where brain exposure is a critical requirement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-3-phenyl-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.